molecular formula C15H24N2O4 B2668383 N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide CAS No. 2361829-87-8

N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2668383
M. Wt: 296.367
InChI Key: UBHRZQLIGYOURG-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DASPMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASPMI is a spirolactam-based molecule that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide interacts with proteins through hydrogen bonding and hydrophobic interactions. This interaction may lead to changes in the conformation and activity of the proteins, which could explain its potential therapeutic effects.

Biochemical And Physiological Effects

N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide can inhibit the growth of cancer cells and induce apoptosis. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitters in the brain. This inhibition could potentially lead to the improvement of cognitive function in Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is stable under standard laboratory conditions and can be easily synthesized using various methods. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide also has a high purity, which is important for its use in biochemical and medicinal studies. However, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide.

Future Directions

There are several future directions for the study of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is the exploration of its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another direction is the development of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide-based materials for various applications, such as sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide and its interactions with proteins.
Conclusion:
In conclusion, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is a spirolactam-based molecule that has potential applications in various fields. Its synthesis method has been achieved using different methods, and it has been studied for its potential therapeutic effects in various diseases. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide interacts with proteins through hydrogen bonding and hydrophobic interactions, which could explain its potential therapeutic effects. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments, but also has some limitations that should be taken into consideration. There are several future directions for the study of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, including the exploration of its potential therapeutic effects and the development of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide-based materials.

Synthesis Methods

The synthesis of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been achieved using different methods. One of the most commonly used methods is the reaction of 3-aminopropionitrile with 1,4-dioxaspiro[4.5]decan-8-one, followed by reaction with acryloyl chloride. This method yields N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide with a purity of 95%. Other methods involve the use of different starting materials and reagents, such as 3-aminopropanoic acid and 1,4-dioxaspiro[4.5]decan-3-ol.

Scientific Research Applications

N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been used as a probe to study protein-ligand interactions. In materials science, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been explored as a building block for the synthesis of functional materials.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-2-13(18)16-9-6-14(19)17-10-12-11-20-15(21-12)7-4-3-5-8-15/h2,12H,1,3-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHRZQLIGYOURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide

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